Dexamethasone valerate

Description

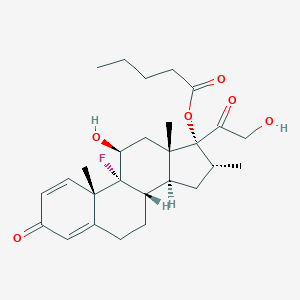

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHRLVCMMWUAJD-OMPPIWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022904 | |

| Record name | Dexamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33755-46-3 | |

| Record name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33755-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone valerate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7CP949NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Dexamethasone Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dexamethasone (B1670325) valerate (B167501), a potent corticosteroid. The focus of this document is the prevalent orthoester pathway, detailing the reaction mechanism, key intermediates, and a thorough experimental protocol. Quantitative data is presented in structured tables for clarity, and the synthesis pathway is visualized using a DOT language diagram.

Core Synthesis Pathway: The Orthoester Route

The most common and efficient method for the synthesis of dexamethasone 17-valerate involves a two-step process starting from dexamethasone. This pathway selectively esterifies the sterically hindered 17α-hydroxyl group.

The initial step is the reaction of dexamethasone with trimethyl orthovalerate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction forms a cyclic 17,21-methyl orthovalerate intermediate. This intermediate is then subjected to controlled acid-catalyzed hydrolysis, which selectively cleaves the 21-O-bond of the orthoester, yielding the desired dexamethasone 17-valerate.

Key Intermediates

The primary intermediate in this synthesis is the Dexamethasone 17,21-methyl orthovalerate . The formation of this cyclic intermediate is crucial for the selective esterification at the 17-position.

| Intermediate Name | Molecular Formula | Role in Synthesis |

| Dexamethasone 17,21-methyl orthovalerate | C28H39FO6[1] | Protects the 21-hydroxyl and activates the 17-hydroxyl for selective valerate ester formation. |

Experimental Protocols

The following experimental protocols are based on detailed procedures outlined for the synthesis of the closely related betamethasone (B1666872) valerate, which is considered analogous for dexamethasone valerate synthesis.[2][3]

Step 1: Formation of the Orthoester Intermediate

-

Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve dexamethasone in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Reagents: To this solution, add trimethyl orthovalerate and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Conditions: Stir the mixture at a controlled temperature of 20-25°C for 30-45 minutes.[2]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

Step 2: Hydrolysis and Formation of this compound

-

Hydrolysis: To the reaction mixture containing the orthoester intermediate, add a 5-15% aqueous solution of sulfuric acid.[2]

-

Reaction Conditions: Maintain the reaction under a nitrogen atmosphere at 20-25°C and stir for 20-30 minutes.[2]

-

Work-up:

-

Quench the reaction by adding pyridine.

-

Add an aqueous solution of sodium chloride and warm the mixture to 30-35°C.

-

After stirring, allow the layers to separate and collect the upper organic layer.[2]

-

-

Isolation of Crude Product:

-

Concentrate the organic layer under reduced pressure to obtain an oily residue.

-

To the residue, add a mixture of anhydrous methanol (B129727), water, and glacial acetic acid.

-

Heat the mixture until a clear solution is obtained, then cool to 15-20°C to induce crystallization.

-

Collect the solid by suction filtration and wash the filter cake with a 20-40% aqueous methanol solution.[2]

-

Step 3: Purification by Recrystallization

-

Dissolution: Dissolve the crude this compound in a mixture of acetone (B3395972), purified water, and glacial acetic acid with stirring.

-

Decolorization: Add activated carbon and stir at room temperature for 1-2 hours.[2]

-

Filtration: Filter the solution to remove the activated carbon and wash the filter cake with a mixture of acetone and purified water.

-

Crystallization: Combine the filtrates and add an equal volume of purified water. Concentrate the solution under reduced pressure at a temperature below 50°C. Cool the concentrated solution to 10-15°C and stir for 10-15 hours to allow for crystallization.[2]

-

Final Product Isolation: Collect the purified crystals by suction filtration, wash with purified water, and dry to a constant weight.[2]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of betamethasone valerate, serving as a reference for the analogous synthesis of this compound.[2]

Table 1: Reaction Yields and Product Purity

| Step | Product | Yield | Purity (by HPLC) |

| Recrystallization 1 | Betamethasone Valerate | 83.2% | 99.6% |

| Recrystallization 2 | Betamethasone Valerate | 82.4% | 99.3% |

Table 2: Reagent Quantities for Purification (Example)

| Reagent | Quantity (for 25.7 g crude product) |

| Acetone | 154.2 mL |

| Purified Water | 18 mL |

| Glacial Acetic Acid | 0.18 mL |

| Activated Carbon | 0.51 g |

| Acetone/Water Wash Solution (Acetone) | 64.3 mL |

| Acetone/Water Wash Solution (Purified Water) | 10.3 mL |

Synthesis and Workflow Diagrams

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Synthesis pathway of this compound via the orthoester intermediate.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Chemical and Physical Properties of Dexamethasone Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Dexamethasone valerate (B167501), a potent synthetic glucocorticoid. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

Dexamethasone valerate, a corticosteroid ester, exhibits specific chemical and physical characteristics that are crucial for its formulation, delivery, and therapeutic efficacy. A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Structure | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate |

| Molecular Formula | C₂₇H₃₇FO₆[1] |

| Molecular Weight | 476.58 g/mol [1] |

| Appearance | White or almost white crystalline powder[2] |

| Melting Point | Approximately 190°C (with decomposition) (for Betamethasone valerate)[2] |

| Boiling Point | 607.5 °C at 760 mmHg |

| Solubility | - Water: Practically insoluble[2]. - Ethanol (B145695) (95%): Soluble[2]. - Methanol: Sparingly soluble[2]. - Chloroform: Freely soluble[2]. - Diethyl Ether: Slightly soluble[2]. - Acetone: Freely soluble[3]. - DMSO: Soluble (Dexamethasone is soluble at 30 mg/ml)[4]. |

| UV λmax | Approximately 239-241 nm in ethanol or methanol[4][5]. |

Spectroscopic Data

-

UV-Visible Spectroscopy: this compound exhibits a maximum absorbance (λmax) in the UV region, typically around 239-241 nm, which is characteristic of the α,β-unsaturated ketone chromophore in the steroid A-ring.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups: O-H stretching (around 3500 cm⁻¹), C=O stretching of the ketone groups (around 1700-1660 cm⁻¹), C=C stretching of the diene system (around 1620 cm⁻¹), and C-F stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display characteristic signals for the steroid nucleus, including signals for the vinyl protons of the A-ring, the methyl protons, and the protons of the valerate ester group.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons, the olefinic carbons of the A-ring, and the various carbons of the steroid backbone and the valerate side chain.

-

¹⁹F NMR: A characteristic signal would be observed for the fluorine atom attached to the steroid nucleus.

-

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical properties of this compound.

3.1. Determination of Melting Point

-

Principle: The melting point is the temperature at which a solid substance transitions into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

-

3.2. Determination of Solubility

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

-

Apparatus: Analytical balance, volumetric flasks, shaker or magnetic stirrer, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometer).

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.

-

3.3. UV-Visible Spectrophotometric Analysis

-

Principle: This technique measures the absorption of ultraviolet or visible light by a substance in solution. The absorbance is directly proportional to the concentration of the substance (Beer-Lambert law).

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure:

-

A standard stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., ethanol).

-

A series of calibration standards are prepared by diluting the stock solution to various known concentrations.

-

The UV-Vis spectrum of one of the standard solutions is recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

The absorbance of each calibration standard is measured at the determined λmax.

-

A calibration curve of absorbance versus concentration is plotted.

-

The absorbance of a sample solution of unknown concentration is measured at the same λmax, and its concentration is determined from the calibration curve.

-

Signaling Pathway and Mechanism of Action

This compound, as a glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). The signaling pathway is a complex process involving genomic and non-genomic actions.

Caption: Glucocorticoid Receptor Signaling Pathway for this compound.

Mechanism of Action:

-

Cytoplasmic Binding: this compound, being lipophilic, readily crosses the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm. The GR is part of a large multiprotein complex that includes heat shock proteins (HSPs).

-

Activation and Translocation: Upon binding, the GR undergoes a conformational change, leading to the dissociation of the HSPs. This activated GR complex then translocates into the nucleus.

-

Genomic Actions (Transactivation and Transrepression):

-

Transactivation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as annexin-1.

-

Transrepression: The GR monomer can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby downregulating the expression of pro-inflammatory genes, including cytokines and chemokines like IL-2 and TNF-α.

-

This guide provides foundational technical information on this compound. For further in-depth studies, it is recommended to consult peer-reviewed scientific literature and pharmacopeial monographs.

References

Spectroscopic Analysis and Characterization of Dexamethasone Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis and characterization of Dexamethasone (B1670325) Valerate (B167501). This document outlines the principles and expected outcomes for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, quantitative data, and visual representations of workflows and signaling pathways are presented to aid in the research and development of this potent corticosteroid.

Introduction

Dexamethasone Valerate is a synthetic glucocorticoid, an ester of dexamethasone with valeric acid, used primarily for its anti-inflammatory and immunosuppressive properties. Its chemical structure, which includes a fluorine atom at the 9α position and a methyl group at the 16α position, enhances its glucocorticoid activity. The addition of the valerate ester at the C21 position increases its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate and thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control in pharmaceutical formulations.

Spectroscopic Characterization

The following sections detail the application of key spectroscopic methods for the analysis of this compound. While specific data for this compound is limited in publicly available literature, the data for the parent compound, Dexamethasone, provides a strong foundation for interpretation. The influence of the valerate ester group on the spectra is discussed where relevant.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its steroidal backbone and the valerate ester group.

Table 1: Characteristic Infrared Absorption Bands for Dexamethasone

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | O-H (alcohol) | Stretching vibration of hydroxyl groups. |

| ~2950 | C-H (alkane) | Stretching vibration of methyl and methylene (B1212753) groups. |

| ~1725 | C=O (ester) | Stretching vibration of the valerate carbonyl group. |

| ~1706 | C=O (ketone, C20) | Stretching vibration of the C20 carbonyl group.[1] |

| ~1660 | C=O (ketone, C3, conjugated) | Stretching vibration of the C3 carbonyl group conjugated with the C4-C5 double bond.[1] |

| ~1616 | C=C (alkene) | Stretching vibration of the C=C bonds in the A ring.[1] |

| ~1270 | C-F | Stretching vibration of the carbon-fluorine bond.[1] |

| ~1100-1000 | C-O (ester, alcohol) | Stretching vibrations of C-O bonds. |

Note: The presence of the valerate ester in this compound will introduce a strong carbonyl (C=O) absorption band around 1725-1740 cm⁻¹, which may overlap with other carbonyl signals.

-

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the instrument, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound. The valerate moiety will introduce characteristic signals in both the ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.3 | d | H-1 |

| ~6.3 | d | H-2 |

| ~6.1 | s | H-4 |

| ~4.9, 4.7 | ABq | H-21 (protons on the carbon bearing the ester) |

| ~4.3 | m | H-11 |

| ~2.5-0.8 | m | Steroidal backbone protons and valerate CH₂ and CH₃ groups |

| ~0.9 | t | Terminal CH₃ of the valerate group |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~209 | C-20 (ketone) |

| ~186 | C-3 (conjugated ketone) |

| ~173 | C=O (ester carbonyl) |

| ~168 | C-5 |

| ~154 | C-1 |

| ~129 | C-2 |

| ~124 | C-4 |

| ~90 | C-17 |

| ~71 | C-11 |

| ~68 | C-21 (carbon bearing the ester) |

| ~34-14 | Steroidal backbone carbons and valerate carbons |

Note: The chemical shifts for the protons and carbons at and near the C21 position will be significantly affected by the valerate ester group compared to Dexamethasone.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for the analysis of corticosteroids.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₃₇FO₆ |

| Molecular Weight | 476.58 g/mol |

| [M+H]⁺ (protonated molecule) | m/z 477.26 |

| [M+Na]⁺ (sodium adduct) | m/z 499.24 |

| Key Fragment Ions (m/z) | Proposed Structure |

| 375.20 | [M+H - Valeric acid]⁺ |

| 355.19 | [M+H - Valeric acid - HF]⁺ |

| 337.18 | [M+H - Valeric acid - HF - H₂O]⁺ |

| 101.07 | [Valeric acid + H]⁺ |

Note: The fragmentation pattern is predicted based on the known fragmentation of Dexamethasone, with the initial loss of the valeric acid moiety being a prominent pathway.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source is used.

-

Chromatographic Separation (optional but recommended for complex mixtures):

-

A C18 reversed-phase column is commonly used.

-

A gradient elution with mobile phases such as acetonitrile and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is employed to achieve good separation.

-

-

Mass Spectrometric Analysis:

-

The ESI source is operated in positive ion mode.

-

A full scan mass spectrum is acquired to identify the protonated molecule [M+H]⁺.

-

Tandem mass spectrometry (MS/MS) is performed on the [M+H]⁺ ion to obtain the fragmentation pattern. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds with chromophores. The α,β-unsaturated ketone system in the A-ring of the steroid nucleus of this compound gives rise to a strong UV absorption.

Table 5: UV-Vis Spectroscopic Data for Dexamethasone

| Solvent | λmax (nm) |

| Methanol (B129727) | ~240 |

| Ethanol | ~240 |

Note: The λmax of this compound is expected to be very similar to that of Dexamethasone, as the valerate ester group does not significantly affect the chromophore.

-

Sample Preparation:

-

A stock solution of this compound of known concentration is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

A series of standard solutions of different concentrations are prepared by diluting the stock solution.

-

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

The spectrophotometer is zeroed with the solvent blank.

-

The UV spectrum of a standard solution is recorded over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

A calibration curve is constructed by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

The absorbance of the unknown sample solution is measured at λmax, and its concentration is determined from the calibration curve using the Beer-Lambert law.

-

Signaling Pathway and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

References

An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Dexamethasone Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of Dexamethasone valerate (B167501). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, the experimental protocols used to determine binding affinity, and comparative data with other relevant corticosteroids.

Introduction to Dexamethasone Valerate and the Glucocorticoid Receptor

This compound is a potent synthetic glucocorticoid. Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding of this compound to the GR initiates a cascade of molecular events that ultimately modulate the expression of target genes, leading to anti-inflammatory, immunosuppressive, and metabolic effects. Understanding the binding affinity of this compound for the GR is crucial for elucidating its potency and optimizing its therapeutic use.

The Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, a glucocorticoid such as this compound binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and immunophilins. Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins. The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress gene transcription, thereby modulating cellular responses.

Canonical Glucocorticoid Receptor Signaling Pathway.

Quantitative Data on Glucocorticoid Receptor Binding Affinity

For comparative purposes, the following table summarizes the GR binding affinity of the parent compound, Dexamethasone, and the closely related Betamethasone 17-valerate, along with other common glucocorticoids. The affinity is often expressed as a relative binding affinity (RBA) compared to a standard (e.g., Dexamethasone = 100) or as an IC50 value, which is the concentration of a drug that is required for 50% inhibition in a competitive binding assay.

| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) | IC50 (nM) | Notes |

| Dexamethasone | 100 | 5.8 - 7.9 | A potent synthetic glucocorticoid used as a standard for RBA comparisons. |

| Betamethasone 17-valerate | Not specified | 5 - 6 | A structurally similar and potent topical corticosteroid. The IC50 value is for the inhibition of [3H]dexamethasone binding to human and mouse epidermis receptors.[2] |

| Budesonide | 935 | 2.7 | A potent glucocorticoid with high affinity for the GR. |

| Fluticasone Propionate | 1800 | 0.5 | Exhibits very high binding affinity for the GR. |

| Hydrocortisone (Cortisol) | 10 | 50-100 | The primary endogenous glucocorticoid, serving as a lower-affinity baseline. |

Disclaimer: The data presented in this table is compiled from various sources and should be used for comparative purposes only. Experimental conditions can vary, leading to differences in reported values.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of ligands to the glucocorticoid receptor is commonly determined using in vitro competitive binding assays. A widely used method is the radioligand binding assay.

Principle of the Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor. The receptors can be sourced from cytosolic preparations of tissues or from cell lines expressing the receptor. By incubating a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor, a competition curve is generated. From this curve, the IC50 value of the competitor can be determined.

Detailed Methodology for a Competitive Radioligand Binding Assay

1. Preparation of Receptor Source (Cytosol Extraction):

-

Tissues (e.g., rat liver or thymus) are homogenized in a cold buffer solution (e.g., Tris-HCl with EDTA and molybdate (B1676688) to stabilize the receptor).

-

The homogenate is then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding the cytosol (supernatant) which contains the soluble glucocorticoid receptors.

-

The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Incubation:

-

A constant amount of cytosol and a fixed concentration of the radiolabeled ligand (e.g., [³H]dexamethasone) are incubated in a series of tubes.

-

Increasing concentrations of the unlabeled competitor (this compound) are added to these tubes.

-

A set of tubes containing only the radiolabeled ligand is used to determine total binding.

-

Another set of tubes containing the radiolabeled ligand and a large excess of unlabeled Dexamethasone is used to determine non-specific binding.

-

The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

3. Separation of Bound and Free Ligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by:

-

Dextran-coated charcoal (DCC) adsorption: DCC is added to the incubation mixture, which adsorbs the free radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

-

Filter binding assay: The incubation mixture is rapidly filtered through a glass fiber filter. The receptors and bound ligand are retained on the filter, while the free ligand passes through.

-

4. Quantification of Radioactivity:

-

The amount of radioactivity in the collected supernatant (DCC method) or on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The specific binding data is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

-

The IC50 value is determined from this curve, which is the concentration of the competitor that displaces 50% of the specifically bound radiolabeled ligand.

-

The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a potent glucocorticoid that exerts its effects through high-affinity binding to the glucocorticoid receptor. While specific quantitative binding data for this compound is not consistently reported in publicly available literature, the principles of structure-activity relationships suggest that its valerate ester modification likely enhances its binding affinity compared to the parent Dexamethasone molecule. The experimental protocols outlined in this guide, particularly competitive radioligand binding assays, represent the gold standard for determining the precise binding characteristics of such compounds. A thorough understanding of these methodologies and the comparative binding affinities of different corticosteroids is essential for the continued research and development of effective glucocorticoid therapies.

References

Cellular Uptake and Intracellular Trafficking of Dexamethasone Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325) valerate (B167501), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. Its therapeutic efficacy is contingent upon its ability to enter target cells and interact with intracellular receptors. As a lipophilic ester of dexamethasone, its valerate moiety is designed to enhance its penetration through cellular membranes, a critical first step in its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and intracellular trafficking of dexamethasone valerate, drawing upon data from dexamethasone and other relevant corticosteroids to elucidate its path from the extracellular environment to its nuclear targets.

Cellular Uptake Mechanisms

The cellular uptake of this compound is primarily believed to occur through passive diffusion across the plasma membrane, a process facilitated by its increased lipophilicity compared to its parent compound, dexamethasone. While direct quantitative data for this compound is limited, the principles governing the uptake of similar corticosteroids provide a strong framework for understanding its cellular entry.

Passive Diffusion

The primary route of entry for lipophilic steroids like this compound is passive diffusion. The valerate ester group increases the lipid solubility of the molecule, allowing it to more readily partition into and traverse the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the drug between the extracellular and intracellular compartments.

Potential for Carrier-Mediated Transport and Endocytosis

While passive diffusion is the predominant mechanism, the involvement of carrier-mediated transport and endocytic pathways, particularly for nanoparticle formulations or when conjugated to targeting moieties, cannot be entirely ruled out. Studies on other steroids have suggested the existence of cellular uptake pathways involving endocytic receptors.[1] However, direct evidence for specific endocytotic uptake of free this compound is currently lacking. It has been observed that dexamethasone can inhibit endocytosis in macrophages after prolonged exposure, suggesting a complex interplay between glucocorticoids and vesicular trafficking.[1]

Intracellular Trafficking and Fate

Once inside the cell, this compound undergoes a series of events that ultimately lead to the modulation of gene expression. This intracellular journey involves enzymatic modification, receptor binding, and nuclear translocation.

Intracellular Hydrolysis

This compound is a prodrug that requires intracellular hydrolysis to its active form, dexamethasone. This conversion is catalyzed by intracellular esterases present in the cytoplasm. The rate of this hydrolysis is a critical factor in determining the intracellular concentration of active dexamethasone and, consequently, the onset and duration of its pharmacological effect. Studies on similar corticosteroid esters have identified paraoxonase 1, associated with high-density lipoprotein (HDL), and human serum albumin (HSA) as having hydrolase activity.[2]

Glucocorticoid Receptor Binding

The active dexamethasone molecule binds to the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[3] This binding event displaces heat shock proteins from the GR, leading to a conformational change in the receptor.[3]

Nuclear Translocation

The activated dexamethasone-GR complex then translocates into the nucleus.[3] In the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of a wide array of genes involved in inflammation and immune responses.[3]

Potential Lysosomal Involvement

Research on dexamethasone suggests a role for lysosomes in modulating glucocorticoid signaling.[4] Lysosomal function appears to influence the stability of the cytoplasmic GR.[4] While it is unclear if this compound itself is trafficked to lysosomes, the potential for lysosomal involvement in the overall regulation of the glucocorticoid signaling pathway is an area of active investigation. Dexamethasone has also been shown to stabilize lysosomal membranes, which may contribute to its anti-inflammatory effects.[5]

Quantitative Data

Direct quantitative data on the cellular uptake and intracellular trafficking of this compound is scarce in the published literature. The following tables summarize relevant data for dexamethasone, which can serve as a proxy for understanding the behavior of its valerate ester.

Table 1: Pharmacokinetic Parameters of Dexamethasone

| Parameter | Value | Species | Source |

|---|---|---|---|

| Tissue Partition Coefficients (Kp) | Liver: 6.76; Most other tissues: 0.1-1.5 | Rat | [6] |

| Blood Cell to Plasma Partitioning | 0.664 | Rat | [6] |

| Plasma Free Fraction | 0.175 | Rat |[6] |

Table 2: In Vitro Effects of Dexamethasone on Cellular Processes

| Cell Type | Process Affected | Concentration | Effect | Source |

|---|---|---|---|---|

| Macrophage-like cell line (P388D1) | Fluid-phase endocytosis | 10⁻⁷ M | 35% inhibition after 11 hours | [1] |

| Human foreskin fibroblasts | Glucose transport | 100 nM | 48% decrease in transport | [7] |

| Cultured rat aortic smooth muscle cells | Ouabain-sensitive ⁸⁶Rb uptake | 10⁻⁹ M | ~50% increase after 18 hours | [8] |

| Bovine corneal endothelial cells | Cell proliferation | 10⁻⁴ and 10⁻³ M | Significant decrease | [9] |

| Bovine corneal endothelial cells | Na⁺-K⁺-ATPase activity | 10⁻⁶ M | Significant increase | [9] |

| Trabecular meshwork cells (GTM-3) | Phagocytosis | 100 nM | Significant decrease |[10] |

Experimental Protocols

The following are detailed methodologies that can be adapted to study the cellular uptake and intracellular trafficking of this compound.

Protocol for Quantifying Intracellular this compound using HPLC-MS/MS

This protocol is adapted from methods used for the quantification of dexamethasone in biological samples.[11][12][13]

Objective: To determine the intracellular concentration of this compound over time.

Materials:

-

Cell culture of interest (e.g., endothelial cells, macrophages)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (B52724), methanol, formic acid (HPLC grade)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer.

-

Sample Preparation:

-

Add the internal standard to the cell lysates.

-

Perform protein precipitation with acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Perform solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.

-

Elute the analyte from the SPE cartridge and evaporate the solvent.

-

Reconstitute the sample in the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to monitor the specific precursor and product ion transitions for this compound and the internal standard.

-

-

Data Analysis: Quantify the concentration of this compound in the cell lysates by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the intracellular concentration to the total protein content or cell number.

Protocol for Visualizing Intracellular Trafficking using Fluorescence Microscopy

This protocol utilizes a fluorescently labeled this compound analog to visualize its subcellular localization.

Objective: To track the intracellular movement of this compound.

Materials:

-

Fluorescently labeled this compound (e.g., conjugated to a fluorophore like fluorescein (B123965) or a lipophilic dye)

-

Cell culture of interest grown on glass-bottom dishes or coverslips

-

Subcellular organelle markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)

-

Hoechst or DAPI for nuclear staining

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture and Labeling: Plate cells on glass-bottom dishes. Treat the cells with the fluorescently labeled this compound.

-

Co-staining with Organelle Markers: At various time points after treatment, co-stain the cells with specific organelle markers and a nuclear stain according to the manufacturer's instructions.

-

Live-Cell or Fixed-Cell Imaging:

-

Live-Cell Imaging: Image the cells directly on the confocal microscope to observe the dynamic trafficking of the fluorescently labeled drug.

-

Fixed-Cell Imaging: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and then proceed with staining and imaging.

-

-

Image Analysis: Analyze the acquired images to determine the co-localization of the fluorescently labeled this compound with different subcellular organelles over time.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Cellular uptake and genomic action of this compound.

Caption: Experimental workflow for intracellular quantification.

Conclusion

The cellular uptake of this compound is a critical determinant of its therapeutic activity. While direct research on the valerate ester is limited, a robust model of its cellular journey can be constructed based on the well-established principles of corticosteroid biology and pharmacology. The increased lipophilicity conferred by the valerate group likely enhances its passive diffusion across the cell membrane. Once inside the cell, it is presumed to be rapidly hydrolyzed by intracellular esterases to release active dexamethasone, which then follows the classical glucocorticoid signaling pathway involving GR binding, nuclear translocation, and modulation of gene expression. Further research is warranted to provide direct quantitative data on the uptake kinetics and intracellular trafficking of this compound, and to explore the potential roles of carrier-mediated transport and lysosomal pathways in its cellular disposition. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will undoubtedly contribute to a more complete understanding of this important therapeutic agent.

References

- 1. Inhibition by glucocorticoids of endocytosis in a macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of esterase involved in the metabolism of two corticosteroid soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Identification of a Lysosomal Pathway That Modulates Glucocorticoid Signaling and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexamethasone megadoses stabilize rat liver lysosomal membranes by non-genomic and genomic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dexamethasone causes translocation of glucose transporters from the plasma membrane to an intracellular site in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexamethasone enhances active cation transport in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro effects of dexamethasone on cellular proliferation, apoptosis, and Na+-K+-ATPase activity of bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone inhibition of trabecular meshwork cell phagocytosis and its modulation by glucocorticoid receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The In Vivo Journey of Dexamethasone Valerate: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Dexamethasone (B1670325) valerate (B167501), a synthetic corticosteroid ester, is a prodrug designed for enhanced lipophilicity and improved topical delivery. While its therapeutic efficacy is attributed to the active moiety, dexamethasone, a thorough understanding of the pharmacokinetics and metabolism of the valerate ester itself is crucial for optimizing drug delivery, ensuring consistent therapeutic outcomes, and minimizing potential side effects. This technical guide provides a comprehensive overview of the in vivo behavior of dexamethasone valerate, drawing upon available data for dexamethasone and analogous corticosteroid esters to elucidate its absorption, distribution, metabolism, and excretion.

Pharmacokinetics: From Prodrug to Active Moiety

Direct in vivo pharmacokinetic data for this compound is limited in publicly available literature. However, by examining the extensive data on dexamethasone and related corticosteroid esters, a clear picture of its likely pharmacokinetic profile emerges. The journey of this compound in the body is primarily characterized by its conversion to the active dexamethasone.

Absorption

Distribution

Once absorbed into the systemic circulation, this compound is expected to be rapidly and extensively hydrolyzed to dexamethasone by esterases present in the blood and tissues. Therefore, the distribution profile is largely reflective of dexamethasone. Dexamethasone is approximately 77% bound to plasma proteins and distributes into various tissues.

Metabolism: The Crucial Hydrolysis Step

The primary metabolic pathway for this compound in vivo is the enzymatic hydrolysis of the valerate ester to release the pharmacologically active dexamethasone. This biotransformation is crucial for its therapeutic effect.

In the Skin: Esterases present in the skin are believed to play a significant role in the local conversion of this compound to dexamethasone. This localized activation is a key aspect of its action as a topical anti-inflammatory agent. Studies on analogous compounds like betamethasone (B1666872) 17-valerate have demonstrated the presence of esterase activity in skin homogenates, leading to the hydrolysis of the ester bond.

Systemic Metabolism: Any this compound that reaches the systemic circulation is rapidly cleaved by plasma and tissue esterases. Following this initial hydrolysis, the resulting dexamethasone undergoes further metabolism, primarily in the liver. The major metabolic pathways for dexamethasone include:

-

6-Hydroxylation: This is a major pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of 6α-hydroxydexamethasone and 6β-hydroxydexamethasone.

-

Side-Chain Cleavage: This process also contributes to the elimination of dexamethasone.

The metabolites of dexamethasone are then primarily excreted in the urine.

Excretion

The metabolites of dexamethasone, along with a small amount of unchanged drug, are eliminated from the body primarily through renal excretion.

Quantitative Pharmacokinetic Data

Due to the scarcity of direct in vivo studies on this compound, the following tables summarize the pharmacokinetic parameters of the active moiety, dexamethasone, in various species. This data provides a crucial reference for understanding the systemic exposure following the administration of this compound.

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Human | Oral | 4 mg | 98.02 | 0.75 | 501.61 | 3.44 | ~80[1] |

| Human | Intravenous | 4 mg | - | - | 626 | - | 100 |

| Rat | Intramuscular | 1 mg/kg | ~200 | 0.75 | - | 2.3 | 86 |

| Rat | Intravenous | 1 mg/kg | - | - | - | 2.3 | 100 |

| Dog | Intravenous | 1 mg/kg | - | - | - | 2-2.3 | 100 |

| Camel | Intravenous | 0.05 mg/kg | - | - | - | 8.17 | 100 |

Table 1: Summary of Dexamethasone Pharmacokinetic Parameters in Various Species.

| Parameter | Human | Rat | Dog | Camel |

| Volume of Distribution (Vd) | 0.6-1.2 L/kg | 0.78 L/kg | - | 0.95 L/kg |

| Clearance (CL) | 0.11-0.22 L/h/kg | 0.23 L/h/kg | - | 100.7 mL/h/kg |

| Protein Binding | ~77% | - | - | ~75% |

Table 2: Distribution and Clearance Parameters of Dexamethasone.

Experimental Protocols: A Methodological Framework

The following sections outline the typical methodologies employed in the in vivo assessment of the pharmacokinetics and metabolism of topical corticosteroids like this compound.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the systemic absorption and pharmacokinetic profile of this compound after topical application.

Animal Model: Hairless rats or mice are commonly used due to the absence of hair, which facilitates uniform application and absorption.

Experimental Procedure:

-

Dosing: A defined amount of the this compound formulation is applied to a specific area on the animal's back.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via tail vein or other appropriate methods.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of both this compound and dexamethasone are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Metabolism Study

Objective: To identify the metabolites of this compound in vivo.

Animal Model: Rats are a common model for metabolism studies.

Experimental Procedure:

-

Dosing: A single dose of this compound is administered (topically or systemically).

-

Sample Collection: Urine and feces are collected over a specified period (e.g., 72 hours). Blood samples may also be collected.

-

Sample Preparation: Samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave any conjugated metabolites. This is followed by extraction (e.g., solid-phase extraction).

-

Metabolite Identification: The extracted samples are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Metabolic Pathway Elucidation: The identified metabolites are used to construct the metabolic pathway of this compound.

References

The Genesis of a Topical Corticosteroid: A Technical Chronicle of Dexamethasone Valerate's Development

For Immediate Release

This in-depth technical guide charts the discovery and historical development of dexamethasone (B1670325) valerate (B167501), a potent synthetic corticosteroid that has become a mainstay in the topical treatment of inflammatory dermatoses. Tailored for researchers, scientists, and drug development professionals, this document elucidates the scientific journey from the foundational understanding of corticosteroids to the synthesis, evaluation, and clinical application of this specific esterified glucocorticoid.

Introduction: The Quest for Potent and Safe Topical Anti-Inflammatories

The mid-20th century marked a revolution in the management of inflammatory skin conditions with the advent of topical corticosteroids. Following the initial success of hydrocortisone (B1673445) in 1952, the subsequent decades saw a concerted effort by chemists and pharmacologists to synthesize more potent and safer analogues.[1][2] This drive was fueled by the need to enhance anti-inflammatory efficacy while minimizing systemic absorption and local side effects. The 1960s, in particular, witnessed the emergence of highly potent fluorinated corticosteroids such as triamcinolone, flumethasone, and betamethasone.[2] It was within this dynamic landscape of steroid chemistry that the development of dexamethasone esters, including dexamethasone valerate, took place.

The Genesis of Dexamethasone and its Esterification

Dexamethasone, a fluorinated corticosteroid, was first synthesized in 1957 and introduced for medical use in 1958.[3][4] Its potent anti-inflammatory properties were quickly recognized. The rationale behind the development of esterified corticosteroids like this compound was to modulate the lipophilicity of the parent compound. By adding a valerate ester group at the 17-alpha position, the molecule's ability to penetrate the stratum corneum of the skin is enhanced, leading to increased local bioavailability and therapeutic effect.

The initial development of this compound can be traced to the work of Maruho Co., Ltd. in Japan.[1] A German patent filed in 1971 and published in 1972 (DE2111114A1) by inventor Elso Manghisi and assigned to Istituto Luso Farmaco d'Italia S.p.A., details a process for the preparation of dexamethasone-17-valerate.[5] This indicates that the synthesis and initial investigation of this compound were underway in the early 1970s.

Synthesis of Dexamethasone-17-Valerate

The synthesis of dexamethasone-17-valerate, as described in the historical patent literature, involves the esterification of the 17-hydroxyl group of dexamethasone. A common method involves the reaction of dexamethasone with valeric anhydride (B1165640) or an activated form of valeric acid.

General Synthetic Protocol

A representative, though not exhaustive, synthetic protocol based on the principles of steroid esterification is as follows:

-

Dissolution: Dexamethasone is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or dioxane.

-

Esterification: An excess of valeric anhydride is added to the solution. The reaction mixture is then heated to a moderate temperature (e.g., 50-70°C) and stirred for several hours to allow for the esterification to proceed.

-

Work-up: After the reaction is complete, the mixture is cooled, and excess anhydride is quenched, often by the addition of water.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed with dilute acid, water, and brine to remove impurities. The solvent is evaporated, and the crude product is purified by recrystallization or chromatography to yield pure dexamethasone-17-valerate.

Mechanism of Action

This compound, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[6] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.

In the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby upregulating the transcription of anti-inflammatory genes and downregulating the expression of pro-inflammatory genes.[6] This results in the suppression of inflammatory mediators and a reduction in the inflammatory response.

Preclinical and Clinical Evaluation: Assessing Potency and Efficacy

The development of a new topical corticosteroid necessitates a rigorous evaluation of its potency and clinical efficacy.

Vasoconstrictor Assay: A Measure of Potency

The vasoconstrictor assay, first described by McKenzie and Stoughton in 1962, became a benchmark for assessing the potency of topical corticosteroids.[2] This in vivo assay is based on the ability of corticosteroids to cause cutaneous vasoconstriction, which manifests as skin blanching. The degree of blanching is correlated with the anti-inflammatory activity of the compound.

Experimental Protocol: McKenzie and Stoughton Vasoconstrictor Assay (Adapted)

-

Subject Selection: Healthy volunteers with normal skin on their forearms are selected.

-

Site Demarcation: A grid of small, uniform sites is marked on the volar aspect of the forearms.

-

Application: A standardized, small amount of the corticosteroid formulation (e.g., this compound cream) and a vehicle control are applied to the designated sites.

-

Occlusion: The sites are covered with an occlusive dressing (e.g., plastic film) to enhance penetration. The duration of occlusion can vary, but a common period is 16 hours.

-

Reading: After removal of the occlusive dressing, the sites are gently cleaned. At specified time points (e.g., 2, 4, and 6 hours post-removal), the degree of blanching at each site is visually assessed and scored by trained observers on a scale (e.g., 0 to 4, where 0 is no blanching and 4 is maximal blanching).

-

Data Analysis: The scores are summed or averaged to provide a quantitative measure of the vasoconstrictor potency.

In Vitro Anti-Inflammatory Assays

In addition to in vivo potency assessment, in vitro assays are crucial for elucidating the cellular and molecular mechanisms of action.

Experimental Protocol: Cytokine Release Assay (Generalized)

-

Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage cell line) is cultured.

-

Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of pro-inflammatory cytokines.

-

Treatment: The stimulated cells are treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours).

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibition of cytokine production by this compound is calculated relative to the untreated, stimulated control.

Clinical Trials

Quantitative Data and Comparative Potency

The potency of topical corticosteroids is often categorized into classes, from ultra-high potency (Class I) to low potency (Class VII). This compound is generally considered a medium-potency corticosteroid. The table below presents a comparative summary of potencies for selected corticosteroids. It is important to note that the vehicle formulation can significantly impact the potency of the final product.

| Corticosteroid | Potency Class | Relative Potency (Hydrocortisone = 1) |

| Hydrocortisone | VII (Low) | 1 |

| Dexamethasone | VI (Low) | ~10 |

| This compound | IV/V (Medium) | ~50-100 |

| Betamethasone Valerate | III/IV (Medium-High) | ~100-150 |

| Clobetasol Propionate | I (Ultra-High) | ~600 |

Note: Relative potency values are approximate and can vary depending on the assay and formulation.

Conclusion

The development of this compound represents a significant step in the evolution of topical corticosteroids. Through the strategic esterification of dexamethasone, a more lipophilic and potent topical anti-inflammatory agent was created. Its development journey, from synthesis and preclinical evaluation using methods like the vasoconstrictor assay to its eventual clinical use, highlights the systematic approach to drug discovery and development in the field of dermatology. This compound continues to be a valuable therapeutic option for the management of a wide range of inflammatory skin conditions.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexamethasone - Wikipedia [en.wikipedia.org]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. DE2111114A1 - Dexamethasone-17-valeriate and process for its preparation - Google Patents [patents.google.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

Structural Elucidation of Dexamethasone Valerate: An In-depth Technical Guide Using NMR and X-ray Crystallography

Introduction

Dexamethasone (B1670325) valerate (B167501) is a potent synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressant properties.[1] As with any active pharmaceutical ingredient (API), unambiguous confirmation of its chemical structure is a critical step in drug development and quality control. This ensures the compound's identity, purity, and ultimately, its safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are two powerful, complementary analytical techniques that provide a comprehensive understanding of a molecule's structure at the atomic level. NMR spectroscopy reveals the chemical environment and connectivity of atoms in a solution, while X-ray crystallography provides a precise three-dimensional map of the atoms in the solid state.[2][3] This guide details the application of these two methods for the complete structural elucidation of Dexamethasone valerate.

Molecular Structure of this compound

This compound (C₂₇H₃₇FO₆) is an ester of the corticosteroid dexamethasone.[4][5] The core structure is a fluorinated pregnane (B1235032) derivative, featuring the characteristic four-ring steroid skeleton. The valerate (pentanoate) group is esterified at the C21 position.

-

Molecular Formula : C₂₇H₃₇FO₆[6]

-

Molecular Weight : 476.58 g/mol [6]

-

IUPAC Name : [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their spatial relationships.[7] For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are employed to assign all proton and carbon signals and confirm the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The choice of solvent depends on the sample's solubility.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition :

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for complex molecules like steroids.[7]

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[9]

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.[9]

-

2D NMR : Perform 2D correlation experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to establish connectivity between atoms and finalize the structural assignment.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

NMR Data Presentation

The following tables summarize the expected chemical shifts for this compound. The data for the dexamethasone core is based on published spectra of Dexamethasone, while the shifts for the valerate moiety are estimated based on standard values for alkyl esters.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.26 | d | 1H | H-1 |

| ~6.30 | d | 1H | H-4 |

| ~6.10 | s | 1H | H-2 |

| ~4.95 | d | 1H | H-21a |

| ~4.75 | d | 1H | H-21b |

| ~4.35 | m | 1H | H-11 |

| ~3.00 | m | 1H | H-9 |

| ~2.30 | t | 2H | -O-CO-CH₂ -CH₂-CH₂-CH₃ |

| ~1.65 | m | 2H | -O-CO-CH₂-CH₂ -CH₂-CH₃ |

| ~1.55 | s | 3H | H-19 (CH₃) |

| ~1.40 | m | 2H | -O-CO-CH₂-CH₂-CH₂ -CH₃ |

| ~1.05 | d | 3H | H-16-CH₃ |

| ~0.95 | s | 3H | H-18 (CH₃) |

| ~0.90 | t | 3H | -O-CO-CH₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~208.0 | C-20 |

| ~186.5 | C-3 |

| ~173.0 | Valerate C=O |

| ~168.0 | C-5 |

| ~155.0 | C-1 |

| ~128.0 | C-4 |

| ~124.5 | C-2 |

| ~90.0 | C-17 |

| ~72.0 | C-11 |

| ~67.0 | C-21 |

| ~34.0 | Valerate -O-CO-CH₂ - |

| ~27.0 | Valerate -CH₂-CH₂ -CH₃ |

| ~22.0 | Valerate -CH₂ -CH₂-CH₃ |

| ~17.0 | C-19 |

| ~16.0 | C-16-CH₃ |

| ~15.0 | C-18 |

| ~13.5 | Valerate -CH₃ |

Note: Assignments for the steroid core are complex and typically require 2D NMR for confirmation.[10][11]

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[12] It provides precise data on bond lengths, bond angles, and stereochemistry, offering unambiguous proof of the molecular structure.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth :

-

The first and often most challenging step is to grow a single, high-quality crystal of this compound.[2] This is typically achieved by slow evaporation of a saturated solution.

-

A variety of solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) should be screened to find conditions that yield diffraction-quality crystals (typically >0.1 mm in all dimensions).[13]

-

Other techniques like vapor diffusion or slow cooling of a supersaturated solution can also be employed.[12]

-

-

Data Collection :

-

A suitable crystal is selected and mounted on a goniometer.[12]

-

The crystal is placed in a monochromatic X-ray beam, often from a synchrotron or a modern microfocus X-ray source.[3][13]

-

As the crystal is rotated, a series of diffraction patterns are collected by an area detector (e.g., a CCD or pixel detector).[2] The angles and intensities of the diffracted X-rays are recorded.[2]

-

-

Structure Solution and Refinement :

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using direct methods to generate an initial electron density map.[2]

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods, where the calculated diffraction pattern from the model is fitted to the experimental data. This process optimizes the atomic positions, and thermal parameters to yield a final, accurate 3D structure.

-

Data Presentation

The refinement of the crystal structure results in a set of crystallographic data that describes the molecule's solid-state properties.

Table 3: Representative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₂₇H₃₇FO₆ |

| Formula weight | 476.58 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2700 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.17 |

| R-factor (R₁) | < 0.05 |

| Goodness-of-fit (GOF) | ~1.0 |

Note: These values are hypothetical examples typical for a small organic molecule and would be determined experimentally.

Visualizations of Experimental Workflows

Caption: Workflow for NMR-based structural elucidation.

Caption: Workflow for X-ray crystallography structural analysis.

Caption: Synergy between NMR and X-ray crystallography.

Conclusion

The structural elucidation of this compound is comprehensively achieved through the synergistic use of NMR spectroscopy and X-ray crystallography. NMR provides exhaustive information on the covalent structure and the molecule's behavior in a solution environment, allowing for the complete assignment of all proton and carbon atoms and confirming the ester linkage. X-ray crystallography complements this by delivering an unambiguous, high-resolution three-dimensional structure in the solid state, definitively establishing the molecule's absolute stereochemistry and conformation. Together, these techniques provide the rigorous and complete structural characterization required for pharmaceutical development and regulatory approval, ensuring the identity and quality of the this compound API.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. excillum.com [excillum.com]

- 4. GSRS [precision.fda.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Dexamethasone 21-valerate | C27H37FO6 | CID 5284540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Dexamethasone(50-02-2) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

Dexamethasone valerate molecular formula and weight

Dexamethasone (B1670325) Valerate (B167501): Physicochemical Properties

An In-depth Technical Guide

This document provides core physicochemical data for Dexamethasone Valerate, a synthetic corticosteroid. The information is intended for researchers, scientists, and professionals in drug development, focusing on fundamental molecular attributes.

Chemical and Physical Properties